1-Ethyl-4-ethynyldecahydro-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-ethynyldecahydroquinolin-4-ol is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a decahydroquinoline core with an ethyl group at the first position and an ethynyl group at the fourth position, along with a hydroxyl group at the fourth position. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-ethynyldecahydroquinolin-4-ol typically involves multi-step organic reactions. One common method includes the hydrogenation of quinoline derivatives followed by the introduction of ethyl and ethynyl groups. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) for hydrogenation and copper(I) iodide (CuI) for the ethynylation step. The hydroxyl group can be introduced through hydrolysis reactions under acidic or basic conditions .
Industrial Production Methods: Industrial production of 1-ethyl-4-ethynyldecahydroquinolin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-ethynyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation reactions with catalysts such as Pd/C.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed:
- Oxidation of the hydroxyl group forms ketones or aldehydes.
- Reduction of the ethynyl group forms ethyl derivatives.
- Substitution reactions yield various substituted quinoline derivatives .
Scientific Research Applications
1-Ethyl-4-ethynyldecahydroquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethyl-4-ethynyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The ethynyl group can also participate in covalent bonding with target proteins, enhancing its potency and selectivity .
Comparison with Similar Compounds
4-Hydroxyquinoline: Shares the quinoline core but lacks the ethyl and ethynyl groups.
2-Hydroxyquinoline: Similar structure with a hydroxyl group at the second position.
8-Hydroxyquinoline: Contains a hydroxyl group at the eighth position and exhibits different biological activities.
Uniqueness: 1-Ethyl-4-ethynyldecahydroquinolin-4-ol is unique due to the presence of both ethyl and ethynyl groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
62233-42-5 |
---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-ethyl-4-ethynyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C13H21NO/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13/h1,11-12,15H,4-10H2,2H3 |
InChI Key |
VKVXQXCILDLDKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(C2C1CCCC2)(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.